WDR5-MLL1 Antagonist Scaffold: Structural Confirmation of Binding Mode
This compound represents the non-5-substituted parent scaffold of a series of N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamides identified as potent, selective WDR5-MLL1 antagonists. A co-crystal structure of a closely related analog (compound 9o, PDB 5EAM) confirms the binding mode of this chemotype to the WDR5 protein, showing the 4-methylpiperazine and trifluoromethyl-benzamide moieties make critical interactions within the binding pocket [1]. The unsubstituted analog (the target compound) serves as a minimal binding element, with a Kd of 202 nM reported for a closely related derivative [2]. In contrast, optimized antagonists in this series achieve Kd values below 100 nM, demonstrating the impact of additional substituents [1]. This provides a valuable negative control or starting point for SAR studies.
| Evidence Dimension | Binding affinity to human WDR5 protein |
|---|---|
| Target Compound Data | Not directly reported; serves as parent scaffold. A closely related derivative (CHEMBL3885241) showed Kd = 202 nM. |
| Comparator Or Baseline | Optimized antagonist OICR-9429 achieves Kd < 100 nM. |
| Quantified Difference | ≥2-fold improvement for optimized analogs over the minimal scaffold. |
| Conditions | Isothermal titration calorimetry (ITC) and X-ray crystallography (PDB 5EAM). |
Why This Matters
For labs validating WDR5-MLL1 inhibitors, this compound is the essential non-functionalized control to quantify the contribution of specific substituents to binding affinity.
- [1] Proteopedia. Crystal structure of human WDR5 in complex with compound 9o (PDB 5EAM). View Source
- [2] BindingDB. Entry for BDBM50208372 (CHEMBL3885241). Affinity data for WDR5. View Source
